
Isopropyl acetoacetate
Overview
Description
Isopropyl acetoacetate is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is slightly miscible with water and has a boiling point of 95°C at 52 hPa . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Isopropyl acetoacetate can be synthesized through several methods. One common method involves the esterification of diketene with isopropanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at a temperature of around 60°C, and the product is obtained through rectification with a yield of approximately 93.5% . Another method involves the reaction of acetyl ketene with isopropyl alcohol .
Chemical Reactions Analysis
Isopropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions to form various substituted acetoacetates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include isopropyl 2-acetyl-3-phenyl-2-propenoate and substituted 1,4-dihydropyridines .
Scientific Research Applications
Chemical Synthesis
Isopropyl acetoacetate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:
- Knoevenagel Condensation : IPA can be utilized to synthesize isopropyl 2-acetyl-3-phenyl-2-propenoate through a Knoevenagel reaction when reacted with aromatic aldehydes in the presence of a base like titanium isopropoxide . This method is notable for producing compounds with significant biological activity.
- Biginelli Reaction : IPA has been employed in the synthesis of 5-isopropoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione by reacting with benzaldehyde and thiourea. This reaction highlights the compound's utility in generating biologically relevant heterocycles .
Pharmaceutical Applications
This compound has shown potential in drug development and synthesis:
- Synthesis of Dihydropyridines : IPA is involved in the preparation of substituted 1,4-dihydropyridines, which are important in medicinal chemistry due to their antihypertensive properties. The reaction involves IPA, cinnamaldehydes, and primary amines .
- Intermediate for Drug Synthesis : The compound acts as a precursor for various pharmaceuticals, including azelnidipine, an antihypertensive agent. The synthesis process involves dehydration condensation reactions that yield high-purity products suitable for pharmaceutical applications .
Material Science
In material science, this compound plays a role in polymer chemistry:
- Thermoset Coatings : The acetoacetyl group present in IPA can be incorporated into acrylic resins, affecting their properties and enhancing performance characteristics such as durability and thermal stability. Studies have shown that these modifications can lead to improved mechanical properties of coatings .
Market Trends and Economic Impact
The market for this compound is expanding due to its diverse applications across multiple sectors:
Market Segment | Growth Rate (2024) | Key Applications |
---|---|---|
Pharmaceuticals | 5% | Drug intermediates |
Coatings | 6% | Thermoset resins |
Agrochemicals | 4% | Pesticide formulations |
The demand for IPA is driven by its multifunctional use in chemical synthesis and its role as a precursor in the pharmaceutical industry, indicating a positive growth trajectory .
Case Study 1: Synthesis of Dihydropyridines
A recent study demonstrated the efficiency of using this compound in synthesizing dihydropyridines through a three-component reaction involving primary amines and aromatic aldehydes. The results showed high yields and selectivity, underscoring IPA's effectiveness as a building block in complex organic molecules.
Case Study 2: Thermoset Coating Development
Research on thermoset coatings incorporating acetoacetyl groups revealed enhanced mechanical properties compared to traditional coatings. The study highlighted how varying the concentration of IPA affected the thermal stability and flexibility of the resulting materials, providing insights into optimizing formulations for industrial applications.
Mechanism of Action
Isopropyl acetoacetate can be compared with other similar compounds such as ethyl acetoacetate, tert-butyl acetoacetate, and diethyl malonate . While all these compounds are used as intermediates in chemical synthesis, this compound is unique due to its specific reactivity and the types of products it can form. For example, it is particularly useful in the synthesis of substituted 1,4-dihydropyridines and other complex molecules .
Comparison with Similar Compounds
- Ethyl acetoacetate
- Tert-butyl acetoacetate
- Diethyl malonate
- Dimethyl malonate
Biological Activity
Isopropyl acetoacetate (IPA) is an important compound in organic chemistry, known for its utility in synthesizing various biologically active molecules. This article delves into the biological activities associated with IPA, exploring its metabolic pathways, potential therapeutic applications, and relevant case studies.
This compound is an ester derived from acetoacetic acid and isopropanol. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable precursor in organic synthesis. The synthesis of IPA typically involves the esterification of acetoacetic acid with isopropanol under acidic conditions, often utilizing catalysts like sulfuric acid.
Metabolic Pathways
IPA has been shown to influence several metabolic pathways. It acts as a substrate in the synthesis of various compounds that play critical roles in cellular functions. For instance, IPA can be involved in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, including cholesterol and steroid hormones. This pathway's activity suggests that IPA may have implications in lipid metabolism and related disorders.
Interaction with DNA
Research indicates that IPA derivatives can interact with DNA, suggesting potential applications in genetic research and drug development. For example, studies have demonstrated that IPA can form adducts with nucleic acids, which may influence gene expression and cellular responses to environmental stimuli.
Antioxidant Properties
IPA exhibits antioxidant properties that can protect cells from oxidative stress. This effect has been linked to its ability to scavenge free radicals and modulate cellular signaling pathways associated with inflammation and cell survival .
Potential in Diabetes Management
Recent studies have identified IPA as a potential biomarker for non-invasive diabetes diagnosis through breathomics analysis. Elevated levels of IPA have been observed in diabetic patients, indicating its role in metabolic dysregulation associated with diabetes .
Case Studies
- Case Study on Hepatotoxicity : A case study reported on the effects of IPA derivatives in hepatotoxicity models. It was found that certain derivatives could mitigate liver damage induced by toxic agents, highlighting their protective role against liver injury .
- Diabetes Diagnosis : In a clinical setting, researchers measured IPA levels in patients with diabetes and found significant correlations between elevated IPA levels and metabolic disturbances. This suggests that monitoring IPA could assist in managing diabetes more effectively .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for isopropyl acetoacetate, and how can reaction conditions be optimized?
this compound is commonly synthesized via transesterification of ethyl acetoacetate with isopropanol in the presence of acid or base catalysts. Experimental optimization involves controlling reaction temperature (typically 80–100°C), molar ratios of reactants, and catalyst selection (e.g., titanium tetraisopropoxide or enzymatic catalysts). Purity is ensured through fractional distillation under reduced pressure (boiling point: ~186°C) .
Q. What are the critical physical properties of this compound relevant to laboratory handling?
Key properties include:
- Boiling point : 186°C
- Solubility : Miscible with ethanol and organic solvents like toluene; limited solubility in water .
- Flammability : Flash point of 73°C; classified as a flammable liquid (GHS Category 3) . Researchers should prioritize inert atmosphere use and avoid open flames during experiments.
Q. How should this compound be stored to maintain stability?
Store in tightly sealed glass containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to direct sunlight, strong oxidizers, and moisture to prevent decomposition. Local exhaust ventilation is mandatory due to flammability risks .
Advanced Research Questions
Q. How can isotopic labeling be used to study the metabolic fate of the isopropyl group in acetoacetate formation?
Radiolabeled (e.g., ¹⁴C) this compound can be administered in in vivo models (e.g., rodents) to track incorporation into acetoacetate and downstream metabolites like fatty acids. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are used to analyze isotopic distribution in methyl and methylene carbons, as demonstrated in leucine metabolism studies .
Q. What methodologies enable the use of this compound in asymmetric catalysis?
this compound serves as a β-ketoester precursor in enantioselective allylation reactions. For example, chiral phase-transfer catalysts (e.g., quaternary ammonium salts) facilitate asymmetric C–C bond formation. Reaction optimization involves screening solvents (e.g., dichloromethane), temperature gradients, and catalyst loading to achieve >90% enantiomeric excess (ee) .
Q. How can researchers address contradictions in ecotoxicological data gaps for this compound?
Existing safety data sheets lack ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). To fill this gap, conduct OECD Guideline 201/202 tests:
- Acute toxicity : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) for 48 hours.
- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess mineralization rates .
Q. What role does this compound play in silicone elastomer synthesis?
It acts as a ligand in zinc-based catalysts (e.g., [Zn(iPr-AA)₂]) for polycondensation reactions. Synthesis involves reacting sodium isopropoxide with this compound, followed by zinc chloride addition. Catalyst performance is evaluated via gel permeation chromatography (GPC) to monitor molecular weight distribution .
Q. How does the isopropyl group influence reaction kinetics in acetoacetylation of nucleophiles?
The steric bulk of the isopropyl group slows nucleophilic attack compared to methyl or ethyl esters. Kinetic studies using stopped-flow spectrophotometry reveal second-order rate constants for reactions with amines or thiols. Solvent polarity (e.g., DMF vs. toluene) significantly impacts activation energy .
Q. Contradiction Analysis & Experimental Design
Q. Why do metabolic studies report variable ratios of methylene-to-methyl carbon radioactivity in acetoacetate derived from isopropyl groups?
Discrepancies (e.g., ratios of 0.8 vs. 1.1 in isotopic studies) arise from differences in enzymatic cleavage pathways (e.g., thiolase vs. HMG-CoA synthase). To resolve this, use position-specific ¹³C labeling and compare NMR spectra across multiple in vitro systems (e.g., liver microsomes vs. mitochondrial extracts) .
Q. How can conflicting flammability data (e.g., flash point vs. autoignition temperature) impact laboratory safety protocols?
While the flash point (73°C) is well-documented , the absence of autoignition data necessitates conservative handling. Implement redundant controls:
Properties
IUPAC Name |
propan-2-yl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIRWAJDFKJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060253 | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
542-08-5 | |
Record name | Isopropyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38GTB2C6XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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